![molecular formula C27H24N4O3 B2525254 1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-00-9](/img/structure/B2525254.png)

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

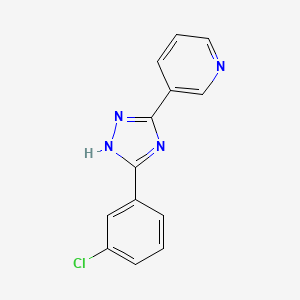

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure with a benzene ring fused to a pyridine at two adjacent carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its functional groups and conditions under which it’s reacted. Quinolines, for example, can undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

- Experimental Techniques : Researchers employed weight loss (WL), potentiodynamic polarization (PDP), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to study Ebastine’s behavior .

Quantum Chemical Analysis:

The quantum chemical analysis using density-functional theory (DFT) revealed insights into the structure and properties of 1-(4-tert-butylphenyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone (4TBMBE). The optimized structure was obtained using the B3LYP hybrid functional and (6–311+G(d,p)) level in the gas phase .

Industrial Applications:

Antioxidant and Antimicrobial Properties:

Novel derivatives of 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole were synthesized and evaluated for antioxidant and antimicrobial activities. Imine and amine derivatives exhibited better antioxidant properties, with doubly fluorinated compounds showing higher activity .

Safety and Hazards

Mecanismo De Acción

Target of Action

Without specific studies, it’s hard to predict the exact targets of this compound. Quinolines often interact with enzymes like topoisomerases and DNA gyrase .

Mode of Action

The mode of action would depend on the specific target. For instance, if it targets topoisomerases, it might inhibit the enzyme’s ability to alter DNA topology, thus interfering with DNA replication and transcription .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds that target topoisomerases can affect dna replication and transcription, potentially impacting various cellular processes .

Result of Action

The molecular and cellular effects would depend on the compound’s targets and mode of action. If it inhibits topoisomerases, it might lead to DNA damage and cell death .

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3/c1-27(2,3)18-10-14-19(15-11-18)30-26-21-6-5-7-23(34-4)25(21)28-16-22(26)24(29-30)17-8-12-20(13-9-17)31(32)33/h5-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFAFXHLQPFBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide](/img/structure/B2525171.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2525173.png)

![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2525184.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2525185.png)

![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2525189.png)

![2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2525190.png)

![2-(4-Ethoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2525191.png)